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Compound of Interest

Compound Name: 4-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B320475

Get Quote

\\

Technical Monograph: 4-Chlorophenyl 5-bromo-
2-furoate

Safety, Handling, and Physicochemical Profiling[1]
Part 1: Compound Identification & Molecular
Architecture

Context: 4-Chlorophenyl 5-bromo-2-furoate is a specialized halogenated ester, typically
utilized as a reactive intermediate in organic synthesis or as a fragment in medicinal chemistry
libraries. Due to its specific structural features—an electron-deficient furan ring coupled with a
para-chlorophenolic leaving group—it exhibits distinct reactivity profiles compared to alkyl
furoates.

Physicochemical Data Table
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Value .
Property . Technical Note
(Calculated/Predicted)

Halogenated Heterocyclic

Chemical Formula C11HeBrCIOs
Ester
) Heavy atom count affects
Molecular Weight 301.52 g/mol -
solubility
) ] ] Likely off-white to pale yellow
Physical State Solid (Crystalline)
needles
Highly Lipophilic; low aqueous
Predicted LogP ~3.8-4.2 I y Pop a
solubility
] ] Dependent on crystal
Melting Point 85°C - 110°C (Est.)[1] ) )
packing/purity
N Poor solubility in
Solubility DMSO, DCM, Ethyl Acetate
water/alcohols
o ) - Susceptible to base-catalyzed
Reactivity Moisture Sensitive

hydrolysis

Part 2: Hazard Identification & Toxicology (The "Why"
Behind the Safety)

Scientific Rationale: Unlike generic SDS documents that simply list "Irritant," this guide derives
hazards from the compound's potential to hydrolyze in vivo or upon contact with mucosal
membranes. The ester bond, activated by the electron-withdrawing 4-chlorophenyl group, is
labile.

Core Hazard Mechanism: Upon contact with moisture or metabolic enzymes (esterases), the
compound cleaves into two distinct toxicophores:

e 5-Bromo-2-furoic acid: A heterocyclic acid causing irritation.
e 4-Chlorophenol: A known toxic, corrosive agent and environmental pollutant.

GHS Classification (Derived):
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Acute Toxicity (Oral): Category 3 (Due to chlorophenol release).

Skin Corrosion/Irritation: Category 2 (Irritant).[2]

Serious Eye Damage: Category 1 (Risk of irreversible damage due to phenolic component).

Skin Sensitization: Category 1 (Reactive electrophile).

Metabolic & Hydrolysis Pathway (Graphviz Visualization)
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Caption: Figure 1.[3][4][5] Hydrolytic cleavage pathway releasing the toxic 4-chlorophenol
moiety upon contact with biological media.

Part 3: Strategic Handling & Experimental Protocols
1. Storage & Stability Logic:

o Protocol: Store at 2—-8°C under an inert atmosphere (Argon/Nitrogen).

e Reasoning: The "activated" nature of the phenolic ester makes it prone to spontaneous
hydrolysis if exposed to atmospheric moisture. Degradation is indicated by a "phenolic" odor
(medicinal/acrid) and yellowing of the solid.

2. Synthesis Workflow (Expertise & Experience): For researchers needing to synthesize or
scale up this compound, the Schotten-Baumann conditions or DCC coupling are standard.
However, the Acid Chloride route is preferred for higher yields due to the lower nucleophilicity
of 4-chlorophenol.

Step-by-Step Synthesis Protocol:
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 Activation: Dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (1
drop) and slowly add Oxalyl Chloride (1.2 eq) at 0°C. Stir until gas evolution ceases
(formation of acid chloride).

o Coupling: Evaporate solvent to remove excess oxalyl chloride. Re-dissolve the residue in
DCM.

» Addition: Add 4-chlorophenol (1.0 eq) and Triethylamine (1.5 eq) at 0°C. The base acts as an
HCI scavenger.

o Workup: Wash with 1M HCI (to remove amine), then 1M NaOH (critical step: removes
unreacted 4-chlorophenol), then Brine.

 Purification: Recrystallize from Hexane/EtOAcC.

Synthesis Flowchart (Graphviz Visualization)
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5-Bromo-2-furoic Acid

Activation:
Oxalyl Chloride / DMF
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Coupling:
+ 4-Chlorophenol
+ Et3N (Base)

Workup:
1. 1M HCI (Remove Base)
2. 1M NaOH (Remove Phenol)

Final Product:
4-Chlorophenyl 5-bromo-2-furoate

Click to download full resolution via product page

Caption: Figure 2. Optimized synthesis workflow emphasizing the removal of toxic phenolic by-
products during workup.

Part 4: Emergency Response & Environmental Fate[8]

Fire Fighting Measures:

o Hazard: Thermal decomposition releases Hydrogen Bromide (HBr), Hydrogen Chloride
(HCI), and Carbon Monoxide.
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e Action: Use COz, dry chemical, or foam.[6] Do NOT use high-pressure water jets which may
scatter the chemical.

Spill Cleanup (Self-Validating Protocol):

Isolate: Evacuate area (risk of inhalation of dust).

Neutralize: Treat the spill area with a dilute alkaline solution (Sodium Carbonate) to convert
any hydrolyzed phenol into its less volatile phenolate salt.

Absorb: Use vermiculite or sand.

Verify: Check pH of the surface; ensure it is neutral before declaring the area safe.
Ecological Impact:

e Aquatic Toxicity: High. The 4-chlorophenol metabolite is highly toxic to aquatic life (LC50 < 1
mg/L for many species).

o Disposal: Incineration with a scrubber system is mandatory to capture halogenated acid
gases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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